Bax Channel Blocker
Overview
Description
Brain-specific angiogenesis inhibitor 1 is a protein encoded by the BAI1 gene in humans. It belongs to the adhesion G-protein-coupled receptor family and plays a significant role in various cellular processes, including phagocytosis, synaptogenesis, and inhibition of angiogenesis .
Preparation Methods
The preparation of brain-specific angiogenesis inhibitor 1 involves complex genetic and biochemical techniques. It is typically synthesized through recombinant DNA technology, where the BAI1 gene is inserted into a suitable vector and expressed in host cells such as bacteria or mammalian cells. The protein is then purified using chromatographic methods .
Chemical Reactions Analysis
Brain-specific angiogenesis inhibitor 1 undergoes various biochemical reactions, primarily involving its interaction with other proteins and cellular components. It is known to bind to phosphatidylserine on apoptotic cells, facilitating their engulfment by macrophages. This interaction triggers a signaling cascade involving the small GTPase Rac1, leading to the internalization of apoptotic cells .
Scientific Research Applications
Brain-specific angiogenesis inhibitor 1 has numerous scientific research applications:
Cancer Therapy: It has been explored for its anti-tumor and anti-angiogenic effects.
Neuroscience: BAI1 plays a crucial role in dendritic arborization and synaptogenesis, impacting neuronal connectivity and function.
Mechanism of Action
Brain-specific angiogenesis inhibitor 1 exerts its effects through several mechanisms:
Phagocytosis: It recognizes phosphatidylserine on apoptotic cells and promotes their engulfment via the ELMO1/Dock/Rac1 signaling pathway.
Synaptogenesis: BAI1 regulates dendritic arborization by coupling to the small GTPase RhoA, driving late RhoA activation in dendrites.
Anti-angiogenesis: It inhibits angiogenesis by processing its extracellular domain into secreted vasculostatins, which have anti-tumor properties.
Comparison with Similar Compounds
Brain-specific angiogenesis inhibitor 1 is unique among the adhesion G-protein-coupled receptors due to its specific roles in phagocytosis, synaptogenesis, and anti-angiogenesis. Similar compounds include:
Brain-specific angiogenesis inhibitor 2 (BAI2): Shares similar anti-angiogenic properties but differs in its expression patterns and specific cellular functions.
Brain-specific angiogenesis inhibitor 3 (BAI3): Also involved in synaptogenesis and phagocytosis but has distinct molecular targets and pathways.
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFKCAFKXZFOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br2Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369557 | |
Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335165-68-9 | |
Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Bax Channel Blockers?
A: Bax Channel Blockers inhibit the formation of Bax channels on the outer mitochondrial membrane. [] Bax, a pro-apoptotic protein, typically oligomerizes and forms pores in the membrane, leading to the release of cytochrome c and activation of the apoptotic cascade. By blocking this channel formation, these compounds can inhibit apoptosis. [, ]
Q2: How effective are Bax Channel Blockers in reversing the effects of aging in bone marrow stromal cells (BMSCs)?
A: Studies indicate that Bax Channel Blockers can partially reverse age-related changes in BMSCs. [, ] In particular, treating aged BMSCs with Bax Channel Blocker reduced the expression of senescence-associated genes like p53 and p21WAF1/cip1 at both the mRNA and protein levels. [, ] Additionally, these compounds enhanced the expression of stem cell markers like Nanog and Oct-4, suggesting a rejuvenation effect. [, ] Furthermore, this compound treatment improved the osteogenic differentiation potential of aged BMSCs, as evidenced by increased expression of osteogenesis-related genes and enhanced ALP and Alizarin Red staining. [, ]
Q3: Have Bax Channel Blockers shown efficacy in cancer models?
A: While not directly addressed in the provided papers, one study investigates the effects of Azoxystrobin, a fungicide acting as a ubiquinol oxidation inhibitor of mitochondrial respiratory complex III, on human esophageal squamous cell carcinoma KYSE-150 cells. [] This compound, while not a this compound, induces apoptosis through a similar mechanism by targeting the mitochondrial pathway. [] This suggests that targeting the mitochondrial pathway, whether through Bax Channel Blockers or other mechanisms, could be a potential therapeutic strategy for cancer treatment.
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